molecular formula C18H17N3OS2 B2872428 N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-82-1

N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2872428
CAS No.: 864918-82-1
M. Wt: 355.47
InChI Key: OUAQYZRXPFHMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl (2-methylphenyl) group at the 3-position. The thiadiazole ring is connected via a thioether linkage to an acetamide moiety, which is further substituted with a benzyl group. This structure combines sulfur- and nitrogen-containing heterocycles, which are known to enhance bioactivity and stability in medicinal chemistry applications .

Properties

IUPAC Name

N-benzyl-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-13-7-5-6-10-15(13)17-20-18(24-21-17)23-12-16(22)19-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAQYZRXPFHMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol with benzyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Disulfides, sulfoxides, or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Compounds for Comparison :

N-benzyl-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Structural Difference: The o-tolyl group in the main compound is replaced with a 2-chlorophenyl group. This may influence solubility and target affinity .

Compound 9c (): Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Comparison: Replaces the thiadiazole with a thiazole-triazole system and incorporates a bromophenyl group. Bromine increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide () :

  • Structural Difference : Features a benzodioxole ring and a fused thiazolo-triazole system instead of thiadiazole.
  • Impact : The fused triazole-thiazole system may confer rigidity, affecting conformational flexibility and binding to biological targets .
Table 1: Substituent and Heterocycle Comparison
Compound Core Heterocycle Key Substituent Notable Property
Main Compound 1,2,4-Thiadiazole o-Tolyl (2-methylphenyl) Balanced lipophilicity
N-benzyl-2-((3-(2-chlorophenyl)-...) 1,2,4-Thiadiazole 2-Chlorophenyl Increased electronegativity
Compound 9c () Thiazole-Triazole 4-Bromophenyl High lipophilicity
Compound Thiazolo-Triazole 4-Methylphenyl Enhanced rigidity
Table 2: Physical Properties
Compound Melting Point (°C) Key Analytical Data (IR/NMR) Source
Main Compound Not reported Likely C=S stretch (IR ~1100 cm⁻¹) Inferred
Compound 9c () 198–200 IR: 1680 cm⁻¹ (C=O), NMR: δ 7.8 (Ar-H)
(5a-c) 160–175 IR: 1720 cm⁻¹ (C=O azetidinone)

Biological Activity

N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3OS2C_{17}H_{15}N_{3}OS_{2}, with a molecular weight of 341.43 g/mol. The compound features a thiadiazole ring, which is recognized for its pharmacological significance, particularly in antimicrobial and anticancer activities.

The biological activity of this compound is largely attributed to the thiadiazole moiety. Thiadiazoles have been shown to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Specifically, this compound is believed to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes .

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole moieties exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain thiadiazole derivatives achieved minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against several pathogens .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. The compound's structure allows it to inhibit specific enzymes involved in cancer cell proliferation. For example, related compounds have shown IC50 values against various cancer cell lines that indicate significant cytotoxicity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, reporting a notable reduction in bacterial growth at concentrations as low as 50 μg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that N-benzyl derivatives exhibited cytostatic effects on MCF-7 breast cancer cells with an IC50 value of 20 µM .
  • Anti-inflammatory Properties : Compounds similar to this compound have been shown to reduce inflammation markers in animal models by inhibiting COX enzymes .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
N-benzyl-N-(p-tolyl)acetamideStructureAnticancer
2-Aminothiazole DerivativesStructureAntimicrobial
5-Methylthiazole DerivativesStructureAntifungal

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.